molecular formula C8H6F3NO B1329304 2-(Trifluoromethyl)benzamide CAS No. 360-64-5

2-(Trifluoromethyl)benzamide

Cat. No. B1329304
CAS RN: 360-64-5
M. Wt: 189.13 g/mol
InChI Key: QBAYIBZITZBSFO-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)benzamide is a compound with the molecular formula C8H6F3NO . It is an intermediate used in organic synthesis processes . The compound is a fluorinated aromatic amide .


Synthesis Analysis

The synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles can be achieved by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN . Another method involves a copper-mediated three-component reaction of o-iodoanilines, anilines, and ethyl trifluoropyruvate .


Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)benzamide can be represented as CHFNO with an average mass of 189.135 Da and a monoisotopic mass of 189.040146 Da .


Chemical Reactions Analysis

The reaction mechanism for the synthesis of 2-trifluoromethyl benzimidazoles involves the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 247.3±40.0 °C at 760 mmHg, and a flash point of 103.4±27.3 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Application : 2-(Trifluoromethyl)benzamide is a component of several FDA-approved drugs . The trifluoromethyl group is a common pharmacophore, a part of a molecular structure responsible for a particular biological activity .
    • Methods : The trifluoromethyl group is incorporated into potential drug molecules through various synthetic methods .
    • Results : Over the past 20 years, 19 FDA-approved drugs have been developed that contain the trifluoromethyl group .
  • Environmental Chemistry

    • Application : 2-(Trifluoromethyl)benzamide is a degradation by-product of fluopicolide and fluopyram fungicides .
    • Methods : The properties of 2-(Trifluoromethyl)benzamide and other degradation by-products were studied using different formulations of density functional theory and high-level model chemistries .
    • Results : The standard enthalpies of formation of 2-(Trifluoromethyl)benzamide and other compounds were derived for the first time at the G3MP2//DFT and G4MP2//DFT levels of theory .
  • Organic Synthesis

    • Application : 2-(Trifluoromethyl)benzamide-D4 is an isotopic labeled intermediate for organic synthesis processes .
    • Methods : This compound is used as a building block in the synthesis of more complex organic molecules .
    • Results : The specific outcomes depend on the final product being synthesized .
  • Materials Engineering

    • Application : Fluorine, which is part of 2-(Trifluoromethyl)benzamide, is widely used in materials engineering, including thermal-transfer agents, melted metals, surfactants, dyes, acrylics, thermoplastic, membranes, and other products .
    • Methods : The trifluoromethyl group is incorporated into these materials through various methods .
    • Results : Many fluorine-containing compounds are employed as pharmaceuticals and agricultural chemicals .
  • Safety and Handling

    • Application : 2-(Trifluoromethyl)benzamide is used in various industrial processes and laboratory settings, and understanding its safety and handling procedures is crucial .
    • Methods : Personal protective equipment such as dust masks (type N95 in the US), eyeshields, and gloves are recommended when handling this compound .
    • Results : Proper handling and safety measures can prevent exposure and potential health risks .
  • Synthesis of Trifluoromethyl Ethers

    • Application : Trifluoromethyl ethers are an unusual class of compounds with interesting properties. 2-(Trifluoromethyl)benzamide can potentially be used in the synthesis of these ethers .
    • Methods : The procedure involves the conversion of aliphatic alcohols into trifluoromethyl alkyl ethers .
    • Results : The specific outcomes depend on the final product being synthesized .

Safety And Hazards

2-(Trifluoromethyl)benzamide can cause skin and eye irritation. It may also cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to use personal protective equipment as required and avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c9-8(10,11)6-4-2-1-3-5(6)7(12)13/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAYIBZITZBSFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40189560
Record name 2-(Trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals
Record name Benzamide, 2-(trifluoromethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2-(Trifluoromethyl)benzamide

CAS RN

360-64-5
Record name 2-(Trifluoromethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=360-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Trifluoromethylbenzamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 2-(trifluoromethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(Trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-(trifluoromethyl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.035
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Record name 2-TRIFLUOROMETHYLBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
415
Citations
W Espinosa Manrique, MP Badenes… - Zeitschrift für …, 2023 - degruyter.com
2,6-Dichlorobenzamide (BAM), 2-(trifluoromethyl)benzamide (TBAM), 2-(trifluoromethyl)benzoic acid (TBA), and 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (PCA) are …
Number of citations: 2 www.degruyter.com
A Bruno, L Di Francesco, I Coletta, G Mangano… - Biochemical …, 2010 - Elsevier
Inhibitors of microsomal prostaglandin (PG) E synthase-1 (mPGES-1) are being developed for the relief of pain. Redirection of the PGH 2 substrate to other PG synthases, found both in …
Number of citations: 67 www.sciencedirect.com
P Panini, D Chopra - CrystEngComm, 2013 - pubs.rsc.org
The presence of the C–F bond in organic molecules, particularly in the context of generating different intermolecular interactions of the type C–F⋯F–C, C–H⋯F and C–F⋯π is of extreme …
Number of citations: 51 pubs.rsc.org
H Naeem, KS Ahmad - Journal of Basic Microbiology, 2022 - Wiley Online Library
… The bio-compound, 2-trifluoromethyl benzamide was generated in the second extraction at R t 2.3 min. After 35 days, the final extraction revealed the metabolite 3-chloro-5-(…
Number of citations: 3 onlinelibrary.wiley.com
IJ Amaye, PL Jackson-Ayotunde… - Bioorganic & Medicinal …, 2022 - Elsevier
Trifluoromethylated N-benzamide enaminones have been identified as potential anticonvulsants for the treatment of drug-resistant epilepsy. T-type Ca 2+ channels are an important …
Number of citations: 1 www.sciencedirect.com
DC Nuţă, MC Chifiriuc, C Drăghici, C Limban… - …, 2013 - farmaciajournal.com
The use of most antimicrobial agents is limited, not only by the rapid developement of drug resistance, but also by the unsatisfactory status of present treatment of bacterial infections …
Number of citations: 11 farmaciajournal.com
JJ Shi, WW Li, CX Tan, DS Hu, L Han… - Polycyclic Aromatic …, 2023 - Taylor & Francis
A series of new 5-(trifluoromethyl)-benzo[d]imidazole linked N-phenylamide compounds was designed and synthesized using 1-chloro-2-nitro-4-(trifluoromethyl)benzene as raw …
Number of citations: 0 www.tandfonline.com
H Kim, H Yang, JS Kim, SH Moon… - … Section E: Structure …, 2010 - scripts.iucr.org
The title compound, C17H16F3NO2, crystallizes with two independent molecules in the asymmetric unit. The dihedral angles between the isopropoxyphenyl and trifluoromethylphenyl …
Number of citations: 2 scripts.iucr.org
R Tsao, M Eto - Agricultural and biological chemistry, 1991 - academic.oup.com
Photolysis of the fungicide flutolanil, 3′-isopropoxy-2-(trifluoromethyl)benzanilide, was investigated both in an aqueous solution and on solid surfaces (silica gel and glass) by …
Number of citations: 9 academic.oup.com
大住忠司, 対馬和礼, 前田清人, 井上悟… - Journal of Pesticide …, 1989 - jlc.jst.go.jp
A variety of benzanilides with a dihydrofuran, tetrahydronaphthalene or indane ring were synthesized, and their fungicidal activities against rice sheath blight were studied. Of the …
Number of citations: 2 jlc.jst.go.jp

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